N-6-Methyl-2-deoxyadenosine-d3
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Overview
Description
N-6-Methyl-2-deoxyadenosine-d3 is a deuterium-labeled analogue of N-6-Methyl-2-deoxyadenosine. This compound is an adenine nucleoside analogue and is primarily used in scientific research. The deuterium labeling provides a stable isotope that is useful in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Methyl-2-deoxyadenosine-d3 involves the incorporation of deuterium atoms into the N-6-Methyl-2-deoxyadenosine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the synthesis of the deuterated precursor, followed by purification and quality control to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-6-Methyl-2-deoxyadenosine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
N-6-Methyl-2-deoxyadenosine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-6-Methyl-2-deoxyadenosine-d3 involves its incorporation into DNA, where it can influence gene expression and regulation. The deuterium labeling allows for precise tracking and analysis of its effects at the molecular level. The compound interacts with specific molecular targets, such as DNA methyltransferases, and can modulate epigenetic pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-6-Methyl-2-deoxyadenosine: The non-deuterated analogue, which shares similar chemical properties but lacks the stable isotope labeling.
N-6-Methyladenine: Another methylated adenine derivative, which is commonly found in prokaryotic DNA and plays a role in gene regulation.
Uniqueness
N-6-Methyl-2-deoxyadenosine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Properties
Molecular Formula |
C11H15N5O3 |
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Molecular Weight |
268.29 g/mol |
IUPAC Name |
(2R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6?,7-,8-/m1/s1/i1D3 |
InChI Key |
DYSDOYRQWBDGQQ-HMIBPXMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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